5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a fused ring system combining a triazole and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of a fluorine atom at the 5-position enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-fluoropyridine-2-carboxylic acid hydrazide with triethyl orthoformate, followed by cyclization in the presence of a suitable acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazolopyridines with various functional groups.
Scientific Research Applications
5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and specificity. For example, it may inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways.
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]pyridine: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Chloro-[1,2,4]triazolo[4,3-a]pyridine: Similar structure but with a chlorine atom, which affects its reactivity and biological activity.
5-Methyl-[1,2,4]triazolo[4,3-a]pyridine: Contains a methyl group instead of fluorine, leading to variations in its chemical behavior and applications.
Uniqueness: The presence of the fluorine atom in 5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity compared to its non-fluorinated analogs.
Properties
Molecular Formula |
C6H4FN3 |
---|---|
Molecular Weight |
137.11 g/mol |
IUPAC Name |
5-fluoro-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C6H4FN3/c7-5-2-1-3-6-9-8-4-10(5)6/h1-4H |
InChI Key |
RTWXMKDXNFQELL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=CN2C(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.